molecular formula C8H18ClFN2 B13718305 1-(2-Fluoro-2-methylpropyl)piperazine Hydrochloride

1-(2-Fluoro-2-methylpropyl)piperazine Hydrochloride

Cat. No.: B13718305
M. Wt: 196.69 g/mol
InChI Key: CWVKSDPNXIHDLQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-2-methylpropyl)piperazine Hydrochloride is a fluorinated piperazine derivative characterized by a 2-fluoro-2-methylpropyl substituent on the piperazine nitrogen. Piperazine derivatives are widely studied for their affinity toward serotonin (5-HT), dopamine, and sigma receptors, making them candidates for neurological and psychiatric therapeutics .

Properties

Molecular Formula

C8H18ClFN2

Molecular Weight

196.69 g/mol

IUPAC Name

1-(2-fluoro-2-methylpropyl)piperazine;hydrochloride

InChI

InChI=1S/C8H17FN2.ClH/c1-8(2,9)7-11-5-3-10-4-6-11;/h10H,3-7H2,1-2H3;1H

InChI Key

CWVKSDPNXIHDLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCNCC1)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The predominant synthetic strategy for 1-(2-fluoro-2-methylpropyl)piperazine hydrochloride involves the nucleophilic substitution (alkylation) of piperazine with a 2-fluoro-2-methylpropyl halide, typically a chloride or bromide derivative. This reaction is conducted under controlled basic conditions to facilitate the selective monoalkylation of piperazine's nitrogen atom, avoiding over-alkylation.

  • Starting Materials:

    • Piperazine (C4H10N2)
    • 2-Fluoro-2-methylpropyl halide (commonly chloride or bromide)
  • Reaction Conditions:

    • Solvents: Dichloromethane (DCM), ethanol, or dimethylformamide (DMF)
    • Base: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or similar bases
    • Temperature: Room temperature to mild heating (typically 20–50 °C)
    • Time: 6–7 hours of stirring to ensure completion and minimize side reactions
  • Reaction Mechanism:
    The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the 2-fluoro-2-methylpropyl halide, displacing the halide ion and forming the N-substituted piperazine intermediate.

  • Salt Formation:
    After the alkylation, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl) in solvents such as dichloromethane or diethyl ether, followed by recrystallization to achieve high purity.

Industrial Scale and Optimization

Industrial production typically mirrors the laboratory synthesis but incorporates optimized parameters and equipment for scalability:

  • Use of automated reactors or continuous flow systems to enhance reaction control, reproducibility, and yield.
  • Optimization of stoichiometry to minimize by-products such as N,N-dialkylated derivatives.
  • Employing purification techniques like silica gel chromatography with ethyl acetate/hexane gradients.
  • Quality control via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity (>98%).

Summary of Preparation Method

Step Description Conditions/Notes
1 Alkylation of piperazine with 2-fluoro-2-methylpropyl halide Solvent: DCM or ethanol; Base: NaOH or K2CO3; Temp: 20–50°C; Time: 6–7 h
2 Isolation of N-substituted piperazine free base Extraction and solvent removal
3 Formation of dihydrochloride salt Addition of HCl in DCM or diethyl ether; recrystallization
4 Purification Silica gel chromatography; HPLC/NMR analysis for purity

Analytical Characterization and Purity Assessment

To ensure the quality and identity of the synthesized compound, the following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR):

    • ^1H and ^13C NMR in solvents like DMSO-d6 or CDCl3 to confirm the presence of the fluorinated alkyl group and piperazine ring protons.
    • Characteristic chemical shifts: Piperazine CH2 signals at δ ~2.8–3.5 ppm; fluorinated CH at δ ~4.5–5.0 ppm.
  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with a C18 column using acetonitrile/water mobile phase and UV detection at 254 nm for purity assessment.
  • Mass Spectrometry (MS):

    • Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to detect molecular ion [M+H]^+ and chloride adducts.
  • Elemental Analysis:

    • To confirm the chloride content and overall elemental composition consistent with the dihydrochloride salt.

Summary Table of Key Chemical Information

Property Description
IUPAC Name 1-(2-fluoro-2-methylpropyl)piperazine dihydrochloride
Molecular Formula C8H19Cl2FN2
Molecular Weight 233.15 g/mol
Common Solvents for Synthesis Dichloromethane, Ethanol, DMF
Base Used Sodium hydroxide, Potassium carbonate
Reaction Time 6–7 hours
Purification Silica gel chromatography, recrystallization
Analytical Techniques NMR, HPLC, MS, Elemental analysis
Storage Conditions Airtight, inert atmosphere, 2–8°C

Chemical Reactions Analysis

1-(2-Fluoro-2-methylpropyl)piperazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride serves as a building block in synthesizing complex molecules and as a reagent in organic reactions. The synthesis of this compound generally involves the reaction of piperazine with 2-fluoro-2-methylpropyl halide, typically in an organic solvent like dichloromethane or ethanol, using sodium hydroxide as a base. Industrial settings optimize these conditions to enhance yield and purity, often using automated reactors.

Biological and Therapeutic Potential

Research indicates that 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride exhibits potential biological activities. Its interaction with enzymes and receptors suggests therapeutic implications, and the fluorine atom enhances binding affinity and selectivity towards biological targets, which could lead to the development of new pharmacological agents. Investigations into its effects on neurotransmitter systems are particularly relevant, as compounds containing piperazine rings are often linked to neuropharmacological activity. Studies focusing on the interactions of 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride with biological targets have revealed insights into its mechanism of action. The compound's structure allows it to engage with specific receptors or enzymes, potentially influencing various biological pathways, which is crucial for evaluating its therapeutic potential and safety profile.

Structural Comparisons

Variations in substituents can significantly influence the chemical behavior and biological activity of piperazine derivatives. The table below highlights the unique characteristics of 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride compared to other similar compounds.

Compound NameStructural FeaturesUnique Characteristics
1-(2-Fluoro-2-methylpropyl)piperazine hydrochloridePiperazine ring with fluoroalkyl groupEnhanced binding affinity due to fluorine
1-(2-Fluorobenzyl)piperazinePiperazine ring with fluorobenzyl groupPotentially different receptor interactions
N-MethylpiperazinePiperazine ring without fluorineCommonly studied for neuropharmacological effects
1-(4-Fluorobutyl)piperazinePiperazine ring with longer alkyl chainIncreased hydrophobicity may alter bioactivity

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-2-methylpropyl)piperazine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and pharmacological differences between 1-(2-Fluoro-2-methylpropyl)piperazine Hydrochloride and related piperazine derivatives:

Compound Name Substituent(s) Molecular Formula Pharmacological Target/Activity Key Reference(s)
1-(2-Fluoro-2-methylpropyl)piperazine HCl 2-Fluoro-2-methylpropyl C₈H₁₆FN₂·HCl Hypothesized: Sigma/5-HT receptors N/A (inferred)
HBK-14 (2,6-Dimethylphenoxy)ethoxyethyl C₂₄H₃₀N₂O₃·HCl Dual 5-HT1A/5-HT7 antagonist; α1-adrenolytic
HBK-15 (2-Chloro-6-methylphenoxy)ethoxyethyl C₂₃H₂₇ClN₂O₃·HCl Dual 5-HT1A/5-HT7 antagonist; α1-adrenolytic
1-(3-Chlorophenyl)piperazine HCl 3-Chlorophenyl C₁₀H₁₂ClN₂·HCl 5-HT1B/1C agonist; modulates dopamine release
1-(2-Methoxyphenyl)piperazine HCl 2-Methoxyphenyl C₁₁H₁₆N₂O·HCl 5-HT1A agonist; sympatholytic effects
1-(2-Fluorobenzyl)piperazine diHCl 2-Fluorobenzyl C₁₁H₁₄FN₂·2HCl Undisclosed; fluorinated analog

Pharmacological Activity

  • Receptor Selectivity: HBK-14/HBK-15: These dual 5-HT1A/5-HT7 antagonists exhibit antidepressant and anxiolytic effects without affecting blood pressure or metabolic parameters in rats . Their phenoxyethoxyethyl substituents enhance receptor subtype specificity compared to simpler arylpiperazines. 1-(3-Chlorophenyl)piperazine HCl: Acts as a 5-HT1B/1C agonist, increasing locomotor activity and modulating dopamine release in rat striatal slices . In contrast, 1-(2-methoxyphenyl)piperazine HCl shows 5-HT1A-mediated sympatholytic effects, reducing sympathetic nerve discharge (SND) . Fluorinated Derivatives: Fluorine substitution (e.g., 2-fluoro-2-methylpropyl or 2-fluorobenzyl) may enhance blood-brain barrier penetration and receptor binding affinity due to increased lipophilicity and steric effects .

Physicochemical Properties

  • Lipophilicity: Fluorinated derivatives (e.g., 2-fluoro-2-methylpropyl) exhibit higher logP values than non-fluorinated analogs, improving membrane permeability.
  • Stability : Fluorine reduces metabolic degradation by cytochrome P450 enzymes, as observed in other fluorinated CNS drugs .

Biological Activity

1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride is a fluorinated piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a piperazine ring substituted with a 2-fluoro-2-methylpropyl group, which may influence its interaction with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride is illustrated below:

Chemical Structure C8H16ClFN2\text{Chemical Structure }\quad \text{C}_8\text{H}_{16}\text{ClF}\text{N}_2

This compound is characterized by the presence of a fluorine atom, which can enhance lipophilicity and receptor binding affinity compared to non-fluorinated analogs. The presence of the piperazine moiety allows for diverse interactions with neurotransmitter receptors, making it a candidate for various pharmacological applications.

Pharmacological Effects

Research indicates that 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride interacts with multiple neurotransmitter systems, suggesting potential uses in treating psychiatric disorders. Key findings include:

  • Antipsychotic Activity : Compounds within the piperazine class are known to exhibit antipsychotic effects by modulating dopamine receptor activity. The unique fluorinated structure of this compound may enhance its efficacy as an antipsychotic agent.
  • Anxiolytic and Antidepressant Effects : Similar derivatives have shown promise in alleviating anxiety and depression symptoms by influencing serotonin and norepinephrine pathways.

The biological activity of 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors:

  • Dopamine Receptors : The compound may act as a partial agonist or antagonist at dopamine D2 receptors, which are crucial in the pathophysiology of schizophrenia.
  • Serotonin Receptors : It may also interact with serotonin receptors (5-HT), contributing to its anxiolytic and antidepressant properties. Fluorination can modify binding affinity and selectivity for these receptors.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(3-Fluoropropyl)piperazine dihydrochloridePiperazine ring with a propyl groupDifferent chain length may affect receptor binding
1-(4-Fluorobutyl)piperazinePiperazine ring with a butyl groupPotentially different pharmacokinetics
1-(2-Methylpropyl)piperazine hydrochloridePiperazine ring with a methylpropyl groupLacks fluorine; could have different biological activity

The fluorinated substituent in 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride likely enhances its selectivity and potency compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have explored the efficacy of various piperazine derivatives, including those similar to 1-(2-Fluoro-2-methylpropyl)piperazine hydrochloride. For instance:

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8078
EthanolNaOH7065

How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and fluorinated alkyl chain (δ 4.2–4.5 ppm for C–F coupling) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 233.16 for [M+H]⁺) .
  • X-ray crystallography : Resolves stereochemistry in cases of chiral intermediates .

What mechanisms explain its neuropharmacological activity, and how do structural features influence receptor binding?

Advanced
The compound modulates serotonin (5-HT) and dopamine receptors due to:

  • Fluorine substitution : Enhances lipophilicity and blood-brain barrier penetration .
  • Piperazine scaffold : Acts as a flexible hinge, enabling interactions with receptor pockets (e.g., 5-HT₁A Ki = 12 nM) .
  • Comparative studies : Fluorine at the 2-methylpropyl position increases binding affinity by 30% compared to chloro analogs .

How do researchers resolve contradictions in reported anticancer activity across studies?

Advanced
Discrepancies in IC₅₀ values (e.g., 5–50 μM) arise from:

  • Cell line variability : Colon cancer (HCT-116) shows higher sensitivity due to upregulated apoptosis pathways .
  • Assay conditions : Viability assays (MTT vs. ATP-luciferase) differ in detecting early vs. late apoptosis .
  • Solution stability : Hydrolysis of the fluorinated group under acidic conditions reduces potency in long-term assays .

Q. Table 2: Anticancer Activity in Different Models

Cell LineAssay TypeIC₅₀ (μM)Reference
HCT-116MTT5.2
MCF-7ATP-Luc18.7

What computational strategies predict its interactions with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina models piperazine binding to 5-HT receptors, with fluorine forming halogen bonds (ΔG = −9.2 kcal/mol) .
  • MD simulations : Assess binding stability over 100 ns; fluorinated derivatives show <1.5 Å RMSD in receptor complexes .
  • QSAR models : Electron-withdrawing groups (e.g., –F) correlate with improved IC₅₀ in cancer models .

How do structural modifications (e.g., halogen substitution) alter pharmacological properties?

Q. Advanced

  • Fluorine vs. chlorine : Fluorine increases metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for Cl-analogs) but reduces solubility (logP = 2.1 vs. 1.8) .
  • Methyl group removal : Eliminates steric hindrance, improving binding to dopamine D₂ receptors (Ki = 8 nM vs. 25 nM) .

Q. Table 3: Comparative Pharmacokinetic Profiles

DerivativelogPt₁/₂ (h)D₂ Ki (nM)
2-Fluoro-2-methyl2.14.78
2-Chloro-2-methyl1.82.125

What purification strategies address byproduct formation during large-scale synthesis?

Q. Advanced

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:8) removes unreacted halides .
  • Recrystallization : Methanol/water mixtures (3:1) yield >95% pure product .
  • HPLC : Reverse-phase C18 columns resolve diastereomers (≥99% purity) .

How is stability assessed under physiological conditions, and what degradation pathways are observed?

Q. Advanced

  • pH-dependent hydrolysis : Fluorinated side chains degrade at pH < 3, forming 2-methylpropyl alcohol .
  • Oxidative stress : LC-MS identifies N-oxide byproducts in liver microsome assays .
  • Light sensitivity : UV irradiation (λ = 254 nm) causes piperazine ring cleavage .

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